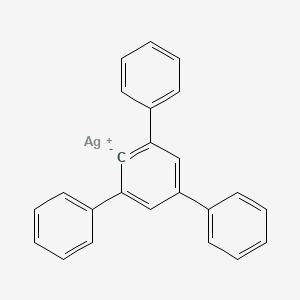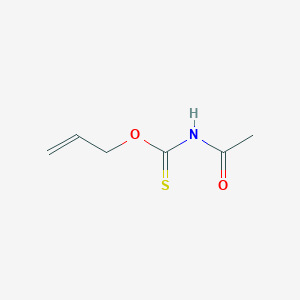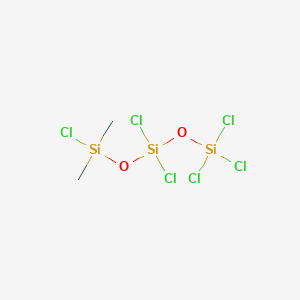
5-(3-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorophenyl group and a 2,2-dimethylpropyl group attached to the imidazole ring.
Preparation Methods
The synthesis of 5-(3-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 3-chlorophenyl and 2,2-dimethylpropyl precursors.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the precursors.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the cyclization process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
5-(3-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom in the 3-chlorophenyl group is replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as solvents, temperature control, and catalysts, to achieve the desired transformations.
Scientific Research Applications
5-(3-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
5-(3-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the imidazole ring.
This compound: This compound has a different substituent on the phenyl ring, leading to variations in its chemical and biological properties.
This compound: This compound has a different alkyl group attached to the imidazole ring, resulting in different reactivity and applications.
Properties
CAS No. |
116146-18-0 |
|---|---|
Molecular Formula |
C14H17ClN2 |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-1-(2,2-dimethylpropyl)imidazole |
InChI |
InChI=1S/C14H17ClN2/c1-14(2,3)9-17-10-16-8-13(17)11-5-4-6-12(15)7-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
AVHBXBZOIZPXIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1C=NC=C1C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)





![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)

![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
